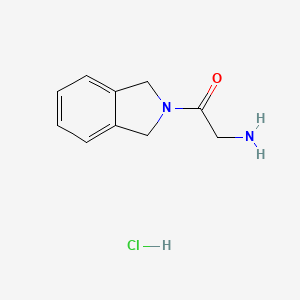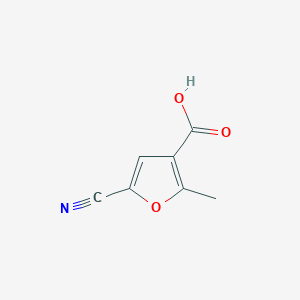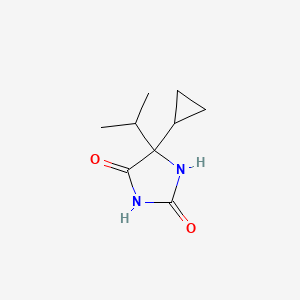![molecular formula C11H11Cl2N3O2 B1381119 tert-Butyl-2,4-Dichlor-7H-pyrrolo[2,3-d]pyrimidin-7-carboxylat CAS No. 1038588-24-7](/img/structure/B1381119.png)
tert-Butyl-2,4-Dichlor-7H-pyrrolo[2,3-d]pyrimidin-7-carboxylat
Übersicht
Beschreibung
The compound “tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C12H15Cl2N3O2 . It is a solid substance .
Synthesis Analysis
This compound can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours . Another synthesis method involves a mixture of compound 4 and NH4OH in EtOH, which is stirred at 70°C for 24 hours in a sealed flask .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(OC(N1C=CC2=C1N=C(Cl)N=C2Cl)=O)C . The InChI key for this compound is VLWHADKTLVXEID-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 304.17 . The empirical formula is C12H15Cl2N3O2 .Wissenschaftliche Forschungsanwendungen
Synthese von Kinaseinhibitoren
Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Synthese von Kinaseinhibitoren . Kinaseinhibitoren sind von Bedeutung bei der Behandlung verschiedener Krankheiten, insbesondere Krebs, da sie die Aktivität von Enzymen (Kinasen) regulieren können, die andere Proteine durch chemische Addition von Phosphatgruppen modifizieren. Durch die Hemmung dieser Enzyme kann die Verbindung dazu beitragen, Zellfunktionen zu kontrollieren und hat potenzielle therapeutische Anwendungen in der Onkologie.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung als Zwischenprodukt für die Synthese einer breiten Palette von Medikamenten verwendet . Ihre Rolle ist entscheidend bei der Entwicklung neuer Medikamente, insbesondere für Krankheiten, bei denen die Modulation von Pyrimidin-Signalwegen von Vorteil ist.
Biologische Studien
Als biochemisches Reagenz wird diese Verbindung in der Life-Science-Forschung verwendet, um biologische Materialien oder organische Verbindungen zu untersuchen . Es kann helfen, die biologischen Pfade und Prozesse zu verstehen, in denen Pyrimidinstrukturen eine Rolle spielen.
Organische Synthese
In der organischen Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle . Ihre reaktive Estergruppe ermöglicht eine weitere Funktionalisierung, was sie zu einem vielseitigen Reagenz bei der Herstellung einer Vielzahl organischer Verbindungen macht.
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard- oder Referenzmaterial in der Chromatographie und anderen analytischen Techniken verwendet werden, um ähnliche Verbindungen zu identifizieren oder zu quantifizieren .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWHADKTLVXEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)

![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)


amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)




